molecular formula C14H21N3O3 B6970297 methyl 2-[1-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]amino]cyclobutyl]acetate

methyl 2-[1-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]amino]cyclobutyl]acetate

Cat. No.: B6970297
M. Wt: 279.33 g/mol
InChI Key: IIRWFZXTNZJORF-UHFFFAOYSA-N
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Description

Methyl 2-[1-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]amino]cyclobutyl]acetate is a complex organic compound featuring a pyrazole ring, a cyclobutyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[1-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]amino]cyclobutyl]acetate typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate acylating agent. The cyclobutyl group is then introduced via a cyclization reaction, followed by the esterification of the resulting compound to form the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]amino]cyclobutyl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .

Scientific Research Applications

Methyl 2-[1-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]amino]cyclobutyl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[1-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]amino]cyclobutyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[1-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]amino]cyclobutyl]acetate is unique due to its combination of a pyrazole ring, a cyclobutyl group, and an ester functional group. This combination imparts specific chemical properties and reactivity that are not found in simpler analogs, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2-[1-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]amino]cyclobutyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-9-11(10(2)17-16-9)7-12(18)15-14(5-4-6-14)8-13(19)20-3/h4-8H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRWFZXTNZJORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CC(=O)NC2(CCC2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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